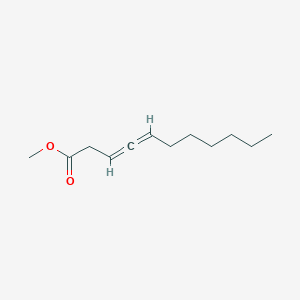![molecular formula C24H29PSi B14420832 Triphenyl[3-(trimethylsilyl)propylidene]-lambda~5~-phosphane CAS No. 84673-70-1](/img/no-structure.png)
Triphenyl[3-(trimethylsilyl)propylidene]-lambda~5~-phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triphenyl[3-(trimethylsilyl)propylidene]-lambda~5~-phosphane is an organophosphorus compound with the molecular formula C24H29PSi. It is characterized by the presence of a phosphorane core bonded to three phenyl groups and a 3-(trimethylsilyl)propylidene group. This compound is notable for its unique structure, which combines the properties of both phosphines and silyl groups, making it a valuable reagent in organic synthesis and catalysis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Triphenyl[3-(trimethylsilyl)propylidene]-lambda~5~-phosphane typically involves the reaction of triphenylphosphine with a suitable silylating agent. One common method is the reaction of triphenylphosphine with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired product after purification .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Triphenyl[3-(trimethylsilyl)propylidene]-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The silyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphines depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Triphenyl[3-(trimethylsilyl)propylidene]-lambda~5~-phosphane has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is explored for its potential in biochemical assays and as a probe for studying biological systems.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent or a drug delivery system.
Wirkmechanismus
The mechanism of action of Triphenyl[3-(trimethylsilyl)propylidene]-lambda~5~-phosphane involves its ability to act as a nucleophile or an electrophile, depending on the reaction conditions. The phosphorane core can participate in single-electron transfer (SET) reactions, forming radical species that facilitate various organic transformations. The silyl group enhances the stability and reactivity of the compound, allowing it to engage in unique activation modes and reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triphenylphosphine: A widely used phosphine ligand in organic synthesis and catalysis.
Trimethylsilylphosphine: Combines the properties of silyl and phosphine groups, similar to Triphenyl[3-(trimethylsilyl)propylidene]-lambda~5~-phosphane.
Uniqueness
This compound is unique due to its combination of a phosphorane core with a silyl group, providing enhanced stability and reactivity. This makes it a versatile reagent in various chemical transformations and industrial applications .
Eigenschaften
| 84673-70-1 | |
Molekularformel |
C24H29PSi |
Molekulargewicht |
376.5 g/mol |
IUPAC-Name |
triphenyl(3-trimethylsilylpropylidene)-λ5-phosphane |
InChI |
InChI=1S/C24H29PSi/c1-26(2,3)21-13-20-25(22-14-7-4-8-15-22,23-16-9-5-10-17-23)24-18-11-6-12-19-24/h4-12,14-20H,13,21H2,1-3H3 |
InChI-Schlüssel |
PEMZVBFILCANKO-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)CCC=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


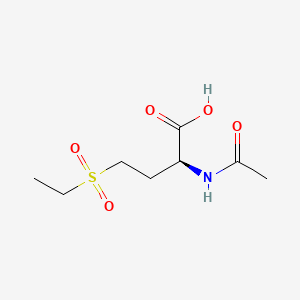
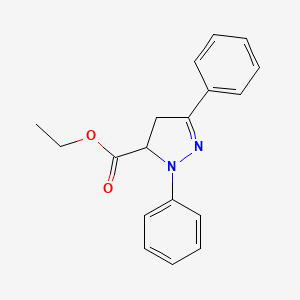
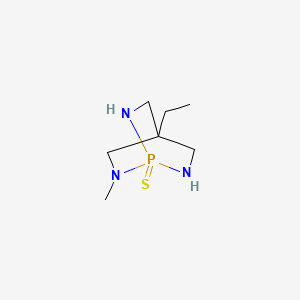
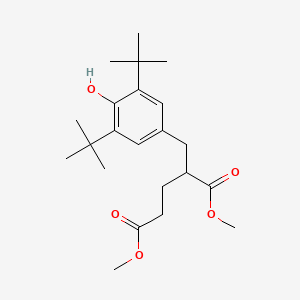

![4,4'-Methylenebis[5-(4-chlorophenyl)-3-methyl-1,2-oxazole]](/img/structure/B14420807.png)
